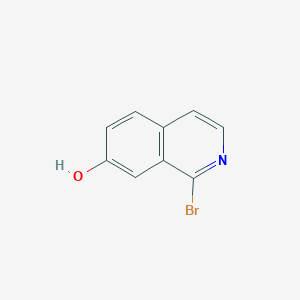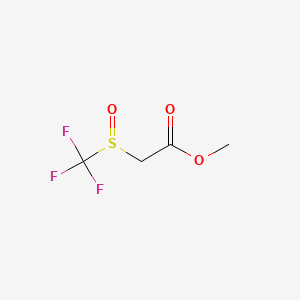
1-Bromoisoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoisoquinolin-7-ol is an organic compound with the molecular formula C(_9)H(_6)BrNO It is a derivative of isoquinoline, featuring a bromine atom at the first position and a hydroxyl group at the seventh position on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromoisoquinolin-7-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-7-ol. This reaction typically uses bromine (Br(_2)) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromoisoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Isoquinolin-7-ol derivatives with various functional groups replacing the bromine atom.
Oxidation: Isoquinolin-7-one or isoquinolin-7-aldehyde.
Reduction: Isoquinolin-7-ol without the bromine atom or fully reduced isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Bromoisoquinolin-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-bromoisoquinolin-7-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloroisoquinolin-7-ol: Similar structure but with a chlorine atom instead of bromine.
1-Iodoisoquinolin-7-ol: Contains an iodine atom instead of bromine.
Isoquinolin-7-ol: Lacks the halogen substituent.
Uniqueness
1-Bromoisoquinolin-7-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H6BrNO |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
1-bromoisoquinolin-7-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H |
Clave InChI |
HVMSZWOARBZRKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)

![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)



![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)

![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

